N-(3-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-12-17(19(26)23-15-6-4-5-14(21)11-15)18(24-20(27)22-12)13-7-9-16(10-8-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNVWCXDNVGWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring with substituents that include a chlorophenyl group and a dimethylaminophenyl group. Its molecular formula is CHClNO, and it has a molecular weight of approximately 357.83 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 357.83 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidine have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of related compounds on the MGC-803 gastric cancer cell line. The results demonstrated that these compounds could induce G2/M phase arrest and apoptosis through the inhibition of topoisomerase II activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that certain carboxamide derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Compounds in this class may act as inhibitors of topoisomerase II, which is crucial for DNA replication and repair.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : They may cause cell cycle arrest at specific phases, preventing further cellular division.
Q & A
Basic: What are the established synthetic routes for this compound?
The synthesis typically involves acid-catalyzed cyclocondensation of a carboxamide precursor, aldehyde derivatives, and urea analogs. Key steps include:
- Reacting N-(3-chlorophenyl)-3-oxobutanamide with substituted benzaldehydes and methyl urea under reflux in acetic acid.
- Optimizing reaction time (24–48 hours) and temperature (80–100°C) to maximize yield .
- Purification via column chromatography and recrystallization. Structural confirmation requires 1H/13C NMR (to verify substituent positions) and mass spectrometry (for molecular weight validation) .
Advanced: How can reaction conditions be systematically optimized to improve yield and purity?
- Design of Experiments (DoE) is recommended to assess variables like solvent polarity (DMF vs. DCM), catalyst type (p-TsOH vs. HCl), and molar ratios.
- Inert atmosphere (N₂/Ar) reduces oxidation side products.
- Stepwise reagent addition minimizes side reactions, e.g., adding aldehydes dropwise to the carboxamide-urea mixture .
- Monitor intermediates via TLC/HPLC and adjust reflux time based on reaction progression .
Basic: Which spectroscopic and analytical techniques are critical for characterization?
- 1H/13C NMR : Assign peaks for the tetrahydropyrimidine ring (δ 2.5–3.5 ppm for CH₂ groups) and aromatic substituents (δ 6.8–7.4 ppm) .
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Advanced: How can computational methods elucidate structure-activity relationships (SAR)?
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinase enzymes) using software like AutoDock. Focus on the dimethylaminophenyl group’s electrostatic interactions .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with substituent effects.
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Basic: What biological activities are reported for structurally analogous compounds?
Tetrahydropyrimidine derivatives exhibit:
- Antimicrobial activity : MIC values ≤8 µg/mL against S. aureus and E. coli via membrane disruption .
- Anticancer potential : IC₅₀ <10 µM against HeLa and MCF-7 cells by topoisomerase inhibition .
- Anti-inflammatory effects : COX-2 inhibition (≥70% at 50 µM) .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
- Meta-analysis : Compare assay protocols (e.g., cell line viability assays vs. enzymatic inhibition).
- Reproducibility checks : Ensure compound purity (>95% by HPLC) and exclude solvent residues (e.g., DMSO) that skew results .
- Stereochemical analysis : Chiral HPLC to confirm absence of enantiomeric impurities, which may alter activity .
Basic: What are the stability and storage recommendations?
- Store at –20°C in amber vials under argon to prevent photodegradation and oxidation.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via LC-MS .
Advanced: What strategies enhance selectivity in derivatization for SAR studies?
- Position-specific modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-phenyl ring to modulate electronic effects .
- Cross-coupling reactions : Suzuki-Miyaura to install heteroaryl groups (e.g., pyridyl) at the 6-methyl position .
- Pharmacokinetic profiling : Assess logP (via shake-flask method) and metabolic stability (microsomal assays) to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
